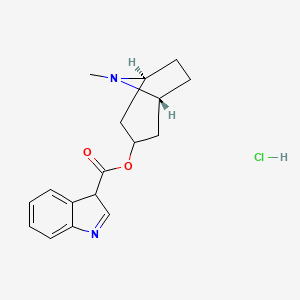

3-Tropanylindole-3-carboxylate monohydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H21ClN2O2 |

|---|---|

Molecular Weight |

320.8 g/mol |

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3H-indole-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,15H,6-9H2,1H3;1H/t11-,12+,13?,15?; |

InChI Key |

ZAOQBEAHJFSJLY-NBVCILBMSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3C=NC4=CC=CC=C34.Cl |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3C=NC4=CC=CC=C34.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 3-Tropanylindole-3-carboxylate Monohydrochloride (Tropisetron HCl)

[1]

Executive Summary

3-Tropanylindole-3-carboxylate monohydrochloride (Commonly: Tropisetron Hydrochloride ; CAS 105826-92-4 ) is a high-affinity indole alkaloid derivative distinguished by its dual-pharmacophore activity.[1] While primarily characterized as a potent, selective 5-HT3 receptor antagonist (

This dual mechanism positions Tropisetron not only as a standard-of-care antiemetic but also as a high-value probe in neuropharmacology for investigating cholinergic modulation of neuroinflammation and cognitive gating. This guide delineates the physicochemical properties, validated analytical protocols, and mechanistic pathways required for high-fidelity research applications.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The stability and solubility of Tropisetron HCl are pH-dependent. The indole moiety introduces photosensitivity, necessitating protection from light during long-term storage.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| CAS Number | 105826-92-4 | Specific to the monohydrochloride salt.[1][2][4][5] |

| IUPAC Name | (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate hydrochloride | endo-configuration is critical for bioactivity. |

| Molecular Formula | ||

| Molecular Weight | 320.81 g/mol | Free base MW: 284.35 g/mol . |

| Appearance | White to off-white crystalline powder | |

| Solubility (Water) | ~10 mg/mL (30 mM) | Freely soluble; pH of aqueous solution is acidic (~5.0). |

| Solubility (DMSO) | ~28 mg/mL (87 mM) | Preferred solvent for high-concentration stock. |

| Melting Point | 284 – 286 °C | Decomposes upon melting. |

| pKa | ~9.3 (Basic nitrogen) | Protonated at physiological pH. |

| UV | 213, 228, 281 nm | 281 nm is specific to the indole chromophore. |

Pharmacological Mechanisms & Signaling Pathways

Tropisetron's efficacy stems from its competitive antagonism at the serotonin 5-HT3 receptor (preventing cation influx and depolarization) and its agonism at the

Mechanistic Pathway Analysis

-

5-HT3 Antagonism: Blocks serotonin binding on vagal afferents and the Chemoreceptor Trigger Zone (CTZ), inhibiting the vomiting reflex.[7]

-

7 nAChR Agonism: Activates the JAK2/STAT3 and PI3K/Akt pathways, leading to the inhibition of apoptotic factors (Caspase-3) and suppression of inflammatory cytokines (via NF-

Figure 1: Dual signaling mechanism of Tropisetron. Pathway A depicts the blockade of emetic signaling via 5-HT3.[4][8] Pathway B illustrates neuroprotective cascades activated via

Experimental Methodologies

Protocol 1: Preparation of Analytical Stock Solutions

Objective: Create a stable 10 mM stock solution for in vitro assays. Critical Constraint: Aqueous solutions of Tropisetron HCl are prone to hydrolysis if stored at room temperature for >24 hours.

-

Weighing: Accurately weigh 3.21 mg of Tropisetron HCl.

-

Solvent Selection:

-

Preferred: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Alternative: Add 1.0 mL of deionized water (Milli-Q).

-

-

Dissolution: Vortex for 30 seconds. The powder should dissolve instantly.

-

Sterilization (Optional): If using for cell culture, pass through a 0.22

m PTFE filter (for DMSO) or PES filter (for water). -

Storage: Aliquot into light-protective amber vials.

-

Store at -20°C for up to 3 months.

-

Store at -80°C for up to 1 year.

-

Avoid freeze-thaw cycles.

-

Protocol 2: HPLC Quantification Method

Objective: Validate purity or quantify concentration in plasma/media. Reference: Adapted from Biomed. Chromatogr. 2002; 16: 187–190.

-

Column: C18 Reverse Phase (e.g., 150 mm

4.6 mm, 5 -

Mobile Phase:

-

Solvent A: 10 mM Phosphate Buffer (pH 4.5).

-

Solvent B: Acetonitrile.

-

Ratio: Isocratic 70:30 (A:B).

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV Absorbance at 281 nm (Indole specific) or 216 nm (High sensitivity).

-

Retention Time: Approximately 4–6 minutes depending on column dead volume.

-

Linearity: 10 ng/mL – 1000 ng/mL (

).

Protocol 3: In Vivo Formulation (Intraperitoneal)

Objective: Prepare a vehicle for animal administration (e.g., 1 mg/kg).

-

Master Solution: Dissolve Tropisetron HCl in DMSO at 20 mg/mL.

-

Dilution Series:

-

Take 5% volume of Master Solution.

-

Add 40% volume of PEG300 .

-

Add 5% volume of Tween 80 .

-

Add 50% volume of Saline (0.9%) .

-

-

Procedure: Add solvents in order, vortexing between each addition to ensure a clear micro-emulsion.

Handling & Safety Guidelines

-

Hazard Classification: Toxic if swallowed (Acute Tox. 4).

-

Personal Protective Equipment (PPE): Wear nitrile gloves and safety glasses. Handle powder in a fume hood to avoid inhalation of dust.

-

Incompatibility: Strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

Pharmacological Profile & 5-HT3 Antagonism

-

Source: Cayman Chemical.[3] "Tropisetron (hydrochloride) Product Information."

-

-

Alpha-7 nAChR Agonism & Neuroprotection

-

HPLC Methodology

-

Source: Depôt, M., et al. "Simultaneous determination of ondansetron and tropisetron in human plasma using HPLC with UV detection." Biomedical Chromatography, 2002.

-

URL:[Link]

-

-

Physicochemical Properties & CAS Verification

- Source: PubChem Compound Summary for CID 656664, Tropisetron hydrochloride.

-

URL:[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tropisetron (hydrochloride) | CAS 105826-92-4 | Cayman Chemical | Biomol.com [biomol.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Tropisetron - ICS-205,930 [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Tropisetron hydrochloride | C17H21ClN2O2 | CID 656664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Novartis brand of tropisetron hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Tropisetron hydrochloride | 5-HT3 Receptors | Tocris Bioscience [tocris.com]

- 10. Tropisetron hydrochloride, 5-HT3 antagonist (CAS 105826-92-4) | Abcam [abcam.com]

- 11. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of 3-Tropanylindole-3-carboxylate Monohydrochloride at the 5-HT3 Receptor

Executive Summary

This technical guide provides a comprehensive mechanistic analysis of 3-Tropanylindole-3-carboxylate monohydrochloride (commonly known as Tropisetron or ICS 205-930 ), a potent and selective antagonist of the 5-HT3 receptor . Unlike G-protein coupled serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel (LGIC) of the Cys-loop superfamily.[1][2]

This document details the molecular basis of Tropisetron’s competitive antagonism, its thermodynamic binding properties, and the signal transduction blockade that underpins its antiemetic efficacy. Furthermore, it provides self-validating experimental protocols for researchers to reproduce affinity (

Molecular Identity and Physicochemical Profile[4]

Tropisetron is an indole alkaloid derivative designed to mimic the spatial arrangement of serotonin (5-HT) while lacking the intrinsic efficacy required to activate the receptor.

-

IUPAC Name: [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 1H-indole-3-carboxylate hydrochloride

-

Molecular Formula:

-

Pharmacophore: The molecule features a rigid indole ring (lipophilic anchor) linked by an ester bridge to a tropane ring (basic amine). The tropane nitrogen is protonated at physiological pH, mimicking the primary amine of serotonin to interact with the receptor's anionic binding pocket.

Mechanism of Action: The 5-HT3 Antagonism[3][4][5][6][7]

Structural Biology of the Target

The 5-HT3 receptor is a pentameric complex (homomeric 5-HT3A or heteromeric 5-HT3A/B) forming a central ion-conducting pore. The orthosteric binding site is located at the extracellular interface between two adjacent subunits: the "principal" (+) face of one subunit and the "complementary" (-) face of the neighbor.

Binding Kinetics and Thermodynamics

Tropisetron acts as a competitive, reversible antagonist . It binds to the same orthosteric site as the endogenous ligand, serotonin, but with significantly higher affinity and without inducing the global twist motion required for channel gating.

-

Binding Site Architecture: The binding pocket is defined by six loops (A-F). Tropisetron stabilizes the "closed" state of the receptor via:

-

Cation-

Interactions: The protonated nitrogen of the tropane ring engages in a high-energy cation- -

Hydrophobic Stacking: The indole moiety intercalates between hydrophobic residues (e.g., Trp90 in Loop D), locking the ligand in the pocket.

-

Hydrogen Bonding: The carbonyl oxygen of the ester linkage accepts a hydrogen bond from Asn128 (Loop A), mimicking the 5-hydroxy interaction of serotonin.

-

Signal Transduction Blockade

Upon binding, Tropisetron sterically occludes the binding site. Because it does not induce the rigid-body rotation of the extracellular domain, the transmembrane helices (TM2) remain in a constricted conformation.

-

Pore State: The hydrophobic gate (Leucine ring) remains closed.

-

Ion Flux: Influx of

and -

Membrane Potential: The rapid depolarization (excitatory postsynaptic potential) associated with 5-HT3 activation is abolished.

-

Downstream Effect: In the context of the Chemoreceptor Trigger Zone (CTZ), this prevents the release of substance P and glutamate, effectively silencing the emetic reflex.

Visualization of Signaling Pathways

Figure 1: Comparative pathway analysis showing the physiological activation by serotonin versus the competitive blockade mechanism of Tropisetron.

Experimental Validation Protocols

To validate the mechanism described above, two complementary assays are required: Radioligand Binding (to prove affinity) and Patch-Clamp Electrophysiology (to prove functional antagonism).

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the affinity constant (

Materials

-

Radioligand:

-Granisetron (Specific Activity ~80 Ci/mmol). -

Competitor: Tropisetron HCl (10 pM to 10 µM).

-

Non-specific Control: Quipazine (100 µM).

-

Buffer: 50 mM Tris-HCl, 5 mM

, pH 7.4.

Workflow

-

Membrane Preparation: Homogenize HEK293-h5HT3A cells and centrifuge (40,000 x g) to isolate membrane fractions. Resuspend in buffer to 10 µg protein/well.

-

Incubation:

-

Add 50 µL membrane suspension.

-

Add 50 µL

-Granisetron (Final concentration ~0.5 nM, near -

Add 50 µL Tropisetron (varying concentrations).

-

Incubate for 60 minutes at 25°C to reach equilibrium.

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count CPM.

-

Analysis: Fit data to a one-site competition model using the Cheng-Prusoff equation:

Expected Result:

Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Confirm functional blockade of 5-HT-induced currents. System: HEK293 cells transiently transfected with h5-HT3A cDNA.

Workflow

-

Setup: Establish whole-cell configuration. Holding potential (

) = -60 mV. -

Solutions:

-

Extracellular: 140 mM NaCl, 2.8 mM KCl, 2 mM

, 10 mM HEPES (pH 7.4). -

Intracellular: 140 mM CsCl (to block K+ channels), 2 mM

, 10 mM HEPES, 5 mM EGTA.

-

-

Agonist Application: Apply Serotonin (10 µM) via fast perfusion system for 2 seconds. Record peak inward current (

). -

Antagonist Pre-treatment: Peruse Tropisetron (e.g., 1 nM) for 30 seconds.

-

Co-application: Apply Serotonin (10 µM) + Tropisetron (1 nM). Record peak current (

). -

Washout: Wash with buffer for 2 minutes and re-test with Serotonin alone to verify reversibility.

-

Analysis: Calculate % Inhibition:

Expected Result: Dose-dependent inhibition with

Quantitative Data Summary

The following table summarizes the expected pharmacological parameters for Tropisetron at the 5-HT3 receptor, based on consensus literature values.

| Parameter | Value | Unit | Method | Notes |

| Binding Affinity ( | 8.8 - 9.2 | -Log M | Radioligand Binding | Competitive displacement of |

| Affinity Constant ( | 2.0 - 5.3 | nM | Radioligand Binding | High affinity orthosteric binding |

| Functional Potency ( | 1.8 - 70 | nM | Electrophysiology | Value depends on 5-HT concentration used |

| Hill Coefficient ( | ~1.0 | - | Binding/Functional | Indicates non-cooperative, 1:1 binding stoichiometry |

| Selectivity Ratio | >1000x | - | vs. D2, 5-HT1, 5-HT2 | Highly selective for 5-HT3 over other amine receptors |

| Off-Target Activity | ~6.9 | nM ( | Binding | Note: Partial agonist at |

Selectivity & Clinical Context

While Tropisetron is a highly selective 5-HT3 antagonist, researchers must be aware of its secondary activity as a partial agonist at

References

-

Costall, B., et al. (1988). "The effects of the 5-HT3 receptor antagonist, GR38032F, on gastric emptying in the guinea-pig." British Journal of Pharmacology.[6] Link

-

Lummis, S. C. R. (2012). "5-HT3 Receptors."[7][6][5][3][4][8][9][10][11][12] Journal of Biological Chemistry. Link

-

Thompson, A. J., & Lummis, S. C. R. (2006). "5-HT3 receptors."[7][6][5][3][4][8][9][10][11][12] Current Pharmaceutical Design. Link

-

Macor, J. E., et al. (2001). "The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist."[5][8][9] Bioorganic & Medicinal Chemistry Letters. Link

-

Barnes, N. M., et al. (2009).[10] "International Union of Basic and Clinical Pharmacology. LXXXIV: 5-Hydroxytryptamine receptor classification." Pharmacological Reviews. Link

Sources

- 1. 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]

- 6. karger.com [karger.com]

- 7. n4-methyl-dctp.com [n4-methyl-dctp.com]

- 8. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. muehlemann.dcbp.unibe.ch [muehlemann.dcbp.unibe.ch]

- 11. Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tropisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tropisetron and its Hydrochloride Salt: A Comparative Analysis for Researchers

Abstract

This technical guide provides a comprehensive analysis of Tropisetron and its commonly utilized salt form, 3-Tropanylindole-3-carboxylate monohydrochloride (Tropisetron HCl). Rather than comparing two distinct active pharmaceutical ingredients, this document clarifies that these names refer to the free base and the hydrochloride salt of the same active moiety. The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the critical distinctions in their chemical structures, physicochemical properties, and the profound implications these differences have on formulation, experimental design, and clinical application. We will explore the causality behind the selection of the hydrochloride salt in pharmaceutical preparations and provide validated protocols for their differentiation in a laboratory setting.

Introduction: Deconstructing the Nomenclature

In the landscape of pharmacologically active compounds, precise nomenclature is paramount. The topic at hand, the "difference between Tropisetron and this compound," is fundamentally a query about the distinction between a drug's free base form and its hydrochloride salt. This compound is a systematic chemical name for Tropisetron Hydrochloride (Tropisetron HCl)[1][2][3].

Tropisetron is a potent and selective dual-acting ligand, functioning primarily as a serotonin 5-HT3 receptor antagonist and secondarily as a partial agonist of the α7-nicotinic acetylcholine receptor[4][5]. Its principal clinical application is as an antiemetic for the management of nausea and vomiting, particularly those induced by chemotherapy[6][7].

The decision to formulate a drug as a salt is a critical step in pharmaceutical development, driven by the need to optimize its physical and chemical properties. This guide will dissect the structural relationship between Tropisetron and Tropisetron HCl, quantify the resulting changes in their properties, and explain the direct consequences for both laboratory research and clinical use.

Chemical Structure and Salt Formation

The core difference between the two entities originates from a simple acid-base reaction. Tropisetron, as a free base, contains a tertiary amine within its 8-azabicyclo[3.2.1]octane (tropane) ring system. This nitrogen atom has a lone pair of electrons, rendering it basic and capable of accepting a proton.

Tropisetron (Free Base):

-

IUPAC Name: (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 1-methyl-indole-3-carboxylate[4]

-

Chemical Formula: C₁₇H₂₀N₂O₂[4]

-

Molar Mass: 284.36 g·mol⁻¹[4]

This compound (Tropisetron HCl):

-

Synonyms: Tropisetron monohydrochloride, ICS 205-930 Hydrochloride[1][2][4]

-

Chemical Formula: C₁₇H₂₀N₂O₂ · HCl[1]

-

Molar Mass: 320.81 g·mol⁻¹[1]

The conversion to the hydrochloride salt involves reacting the basic Tropisetron with hydrochloric acid (HCl). The nitrogen atom of the tropane moiety is protonated, forming a positively charged ammonium cation, which is then ionically bonded to the negatively charged chloride anion (Cl⁻).

Caption: Acid-base reaction forming Tropisetron HCl.

This structural modification is the linchpin for all subsequent differences in the compounds' physicochemical profiles.

Comparative Physicochemical and Pharmacokinetic Profiles

While the active pharmacological moiety remains unchanged, the conversion to a salt form dramatically alters key physical properties that are crucial for drug formulation and delivery.

| Property | Tropisetron (Free Base) | Tropisetron Monohydrochloride | Rationale for Difference |

| Chemical Formula | C₁₇H₂₀N₂O₂[4] | C₁₇H₂₀N₂O₂·HCl[1] | Addition of one molecule of hydrochloric acid. |

| Molar Mass | 284.36 g·mol⁻¹[4] | 320.81 g·mol⁻¹[1] | The mass of HCl (36.45 g·mol⁻¹) is added to the free base. |

| Appearance | Not specified, likely an oil or amorphous solid. | White to light yellow crystalline powder[1]. | Salt forms are typically more crystalline and stable solids, which is advantageous for handling, purification, and formulation. |

| Melting Point | Not specified. | 284 - 286 °C[1] | The strong ionic forces in the crystal lattice of the salt lead to a higher melting point compared to the free base. |

| Aqueous Solubility | Poorly soluble. | Soluble. | The ionic nature of the salt allows it to readily dissociate in polar solvents like water, significantly enhancing solubility. This is the primary reason for creating the salt form, especially for intravenous formulations. |

| Stability | Less stable, potentially susceptible to degradation. | More stable, less hygroscopic as a crystalline solid. | The crystalline structure of the salt provides greater chemical and physical stability, leading to a longer shelf life. |

| pH of Solution | Neutral to slightly basic (in suspension). | Acidic. | The hydrochloride salt of a weak base will hydrolyze in water to produce an acidic solution. |

Pharmacokinetic Considerations

It is crucial to understand that from a pharmacokinetic perspective, once the drug is absorbed into the systemic circulation, the salt form dissociates, and the active moiety is the Tropisetron free base.

-

Absorption: The absolute bioavailability of an oral 5 mg dose is approximately 60% due to first-pass metabolism in the liver[8]. While the hydrochloride salt's higher solubility can lead to a faster dissolution rate in the gastrointestinal tract, the overall bioavailability is determined by the properties of the active drug itself.

-

Distribution: Tropisetron is about 71% bound to plasma proteins, and its volume of distribution is large (400-600 L)[9]. This profile is identical regardless of the initial form administered.

-

Metabolism: Metabolism occurs primarily in the liver via hydroxylation by cytochrome P450 enzymes, particularly CYP2D6, followed by conjugation[6][8][9]. The metabolites have significantly reduced potency[8][10].

-

Excretion: The elimination half-life is around 6-8 hours, with metabolites excreted in urine and feces[4][8].

Mechanism of Action: The Unchanged Pharmacodynamics

The therapeutic effects of Tropisetron are mediated by the parent molecule, irrespective of its initial salt or base form. The compound exhibits a dual mechanism of action.

5-HT₃ Receptor Antagonism

Chemotherapeutic agents can damage enterochromaffin cells in the gastrointestinal lining, causing a massive release of serotonin (5-hydroxytryptamine, 5-HT). This serotonin activates 5-HT₃ receptors on vagal afferent nerve terminals, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, initiating the vomiting reflex[7]. Tropisetron competitively binds to and blocks these 5-HT₃ receptors, both peripherally in the gut and centrally in the CTZ, effectively preventing the emetic signal[8][10][11][12].

α₇-Nicotinic Receptor Partial Agonism

In addition to its primary antiemetic role, Tropisetron has been identified as a potent partial agonist at the α₇ subtype of nicotinic acetylcholine receptors (nAChRs)[4][5]. This property is distinct from other first-generation setrons like ondansetron and is an active area of research for potential applications in neuroprotection and cognitive enhancement[5].

Caption: Tropisetron's mechanism as a 5-HT₃ antagonist.

Experimental Protocols: Differentiating Tropisetron from Tropisetron HCl

In a research or quality control setting, it is essential to be able to verify the identity of a supplied compound. The following protocols provide a logical workflow for distinguishing between the free base and the hydrochloride salt.

Workflow for Sample Identification

Caption: Decision workflow for sample identification.

Protocol 1: Aqueous Solubility Test

-

Rationale: This test leverages the most significant physicochemical difference between the two forms.

-

Methodology:

-

Accurately weigh 10 mg of the test sample.

-

Add it to a clear glass vial containing 1.0 mL of deionized water at room temperature.

-

Vortex the vial for 30 seconds.

-

Visually inspect the solution against a dark background.

-

-

Expected Results:

-

Tropisetron HCl: The powder will completely dissolve, yielding a clear, colorless solution.

-

Tropisetron (Free Base): The powder will not dissolve, forming a cloudy suspension or settling at the bottom.

-

Protocol 2: pH Measurement

-

Rationale: The hydrochloride salt of a weak base will create an acidic solution upon dissolving.

-

Methodology:

-

Perform the solubility test as described in Protocol 1.

-

If the sample dissolves, use a calibrated pH meter or high-quality pH strip to measure the pH of the resulting solution.

-

-

Expected Results:

-

Tropisetron HCl: The solution will be acidic (typically pH 4.0 - 5.5).

-

Tropisetron (Free Base): If a suspension is measured, the pH will be neutral or slightly basic (pH ≥ 7.0).

-

Protocol 3: Qualitative Test for Chloride Ions

-

Rationale: This classic inorganic test confirms the presence of the chloride counter-ion.

-

Methodology:

-

To the clear solution obtained from Protocol 1 (presumed Tropisetron HCl), add 2-3 drops of a 0.1 M silver nitrate (AgNO₃) solution.

-

-

Expected Results:

-

Tropisetron HCl: An immediate formation of a dense, white precipitate (silver chloride, AgCl) will be observed.

-

Tropisetron (Free Base): No precipitate will form.

-

Conclusion

The distinction between Tropisetron and this compound is not one of differing active molecules but of formulation science. This compound is the hydrochloride salt of Tropisetron, the form predominantly used in both clinical and research applications[1]. The conversion to a salt imparts crucial advantages, most notably a dramatic increase in aqueous solubility and enhanced physicochemical stability. These properties are essential for creating viable intravenous formulations and improving the reliability of oral dosage forms. While the pharmacokinetic and pharmacodynamic profiles of the active Tropisetron moiety remain identical once absorbed, understanding the properties of the salt form is fundamental for any researcher involved in formulation, analytical chemistry, or preclinical studies. The choice is not about which compound is a better drug, but which form is the superior drug product.

References

-

Tropisetron - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Hesketh, P. J. (1993). Pharmacology, toxicology and human pharmacokinetics of tropisetron. Supportive Care in Cancer, 1(4), 206-210. Available from: [Link]

-

Macor, J. E., et al. (2001). The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist. Bioorganic & Medicinal Chemistry Letters, 11(3), 319-321. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Tropisetron. PubChem Compound Summary for CID 72165. Retrieved February 12, 2026, from [Link]

-

Whirl-Carrillo, M., et al. (2021). Tropisetron Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. Available from: [Link]

-

MIMS Philippines. (n.d.). Tropisetron: Uses & Dosage. Retrieved February 12, 2026, from [Link]

-

5-HT3 antagonist - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Tropisetron. PubChem Compound Summary for CID 656665. Retrieved February 12, 2026, from [Link]

-

Feyer, P., et al. (1997). Comparison of three tropisetron-containing antiemetic regimens in the prophylaxis of acute and delayed chemotherapy-induced emesis and nausea. Supportive Care in Cancer, 5(5), 387-395. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Tropisetron Hydrochloride. PubChem Compound Summary for CID 9818540. Retrieved February 12, 2026, from [Link]

-

National Cancer Institute. (n.d.). Definition of tropisetron hydrochloride. NCI Drug Dictionary. Retrieved February 12, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tropisetron Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Tropisetron - Wikipedia [en.wikipedia.org]

- 5. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology, toxicology and human pharmacokinetics of tropisetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 8. Tropisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mims.com [mims.com]

- 10. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]

- 11. ClinPGx [clinpgx.org]

- 12. Tropisetron | C17H20N2O2 | CID 656665 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Tropanylindole-3-carboxylate monohydrochloride (Tropisetron Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Tropanylindole-3-carboxylate monohydrochloride, more commonly known as Tropisetron hydrochloride, is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] It is a member of the "setron" class of drugs, which are cornerstone therapies for the management of nausea and vomiting, particularly in the context of cancer chemotherapy and radiotherapy.[1][3] This guide provides a comprehensive technical overview of Tropisetron hydrochloride, including its chemical properties, synthesis, mechanism of action, and applications in both clinical and research settings. Tropisetron was patented in 1982 and received approval for medical use in 1992.[4] While it is not available in the United States, it is marketed as Navoban in Europe, Australia, New Zealand, Japan, South Korea, and the Philippines, and as Setrovel in several Asian countries.[4] Beyond its well-established antiemetic properties, emerging research has highlighted its potential as an α7-nicotinic acetylcholine receptor (α7-nAChR) partial agonist, opening new avenues for investigation into its neuroprotective and immunomodulatory effects.[2][5]

Chemical and Physical Properties

Tropisetron hydrochloride is the hydrochloride salt of Tropisetron, formed by the formal condensation of the carboxyl group of indole-3-carboxylic acid with the hydroxy group of tropine.[6] It presents as a white, crystalline powder with good stability.[7]

| Property | Value | Source |

| IUPAC Name | [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate hydrochloride | [6][8] |

| Synonyms | 3-tropanyl-indole-3-carboxylate Hydrochloride, Tropisetron HCl, ICS 205-930, Navoban | [8] |

| CAS Number | 105826-92-4 | [9] |

| Molecular Formula | C17H21ClN2O2 | [10] |

| Molecular Weight | 320.8 g/mol | [10] |

| Melting Point | 285 °C (decomposes) | [9][11] |

| Solubility | Water: 32.08 mg/mL (100 mM), DMSO: 16.04 mg/mL (50 mM) | |

| Purity | ≥98% (HPLC) |

Synthesis of Tropisetron Hydrochloride

The synthesis of Tropisetron hydrochloride can be achieved through several routes. A common method involves the direct esterification of indole-3-carboxylic acid with tropine.

Representative Synthesis Protocol

This protocol is based on a method described in patent literature, which emphasizes simplicity and suitability for large-scale production.[12]

Step 1: Esterification of Indole-3-carboxylic Acid with Tropine

-

To a reaction vessel equipped with a stirrer, thermometer, and a water separator, add indole-3-carboxylic acid, tropine, an inert solvent (e.g., toluene), and an aromatic organic sulfonic acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to a temperature of 50-150°C and maintain the reaction for 2-35 hours, continuously removing the water formed during the reaction.

-

Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture and proceed to isolation.

Step 2: Formation and Purification of Tropisetron Hydrochloride

-

The crude Tropisetron from the previous step is dissolved in absolute ethanol at an elevated temperature (e.g., 60°C).

-

Concentrated hydrochloric acid (e.g., 12 mol/L) is slowly added dropwise until the pH of the solution reaches 1-2, inducing the precipitation of Tropisetron hydrochloride.

-

The mixture is then cooled to a low temperature (e.g., -5°C to -10°C) and allowed to crystallize for several hours.

-

The precipitated Tropisetron hydrochloride is collected by filtration, washed with cold absolute ethanol until the filtrate is colorless, and then dried under reduced pressure to yield the final product.[12]

Another described method involves the reaction of indole-3-carbonyl chloride with α-tropanol in the presence of a base.[13][14]

Mechanism of Action

The primary mechanism of action of Tropisetron hydrochloride is the selective antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][15]

Chemotherapeutic agents and radiation can cause damage to the enterochromaffin cells in the small intestine, leading to the release of serotonin (5-HT).[3] This released serotonin then binds to 5-HT3 receptors located on the vagal afferent nerves, which initiates a signal to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately inducing the vomiting reflex.[3][16]

Tropisetron competitively blocks these 5-HT3 receptors both peripherally on vagal nerve terminals and centrally in the CTZ.[6][10][15] By inhibiting the binding of serotonin, Tropisetron effectively prevents the initiation of the emetic signal.[1][16]

In addition to its 5-HT3 receptor antagonism, Tropisetron also acts as a partial agonist at the α7-nicotinic acetylcholine receptor (α7-nAChR).[2][11] This activity is being investigated for its potential therapeutic effects in other conditions.

Applications in Research and Drug Development

Clinical Applications

The primary clinical application of Tropisetron hydrochloride is the prevention of nausea and vomiting associated with cancer chemotherapy and radiotherapy.[1] It is effective against both acute (within 24 hours) and, to a lesser extent, delayed nausea and vomiting.[7][17] Clinical studies have shown that a single 5 mg intravenous dose can provide protection for at least 24 hours.[7] The efficacy of Tropisetron is comparable to other 5-HT3 antagonists like ondansetron and granisetron.[17][18] For highly emetogenic chemotherapy, Tropisetron is often used in combination with a corticosteroid, such as dexamethasone, to enhance its antiemetic effect.[7][18]

Research Applications

Beyond its established antiemetic role, Tropisetron is a valuable tool in scientific research due to its dual activity as a 5-HT3 receptor antagonist and an α7-nAChR partial agonist.

-

Neuroprotective Research: Tropisetron has been shown to have neuroprotective effects against glutamate-induced excitotoxicity in retinal ganglion cells.[5] It is also being investigated for its potential in Alzheimer's disease models, where it has been shown to bind to the amyloid precursor protein (APP) and normalize cognition.

-

Anti-inflammatory and Immunomodulatory Studies: Tropisetron exhibits anti-inflammatory properties and can modulate immune responses.[5] It has been shown to inhibit the production of pro-inflammatory cytokines like IL-6 in animal models of sepsis.[19]

-

Analgesic Research: The compound has been used experimentally as an analgesic in cases of fibromyalgia.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Determination of Tropisetron

This protocol is for the quantitative analysis of Tropisetron in the presence of its acid-induced degradation products.[20]

-

Column: RP Nucleosil C18

-

Mobile Phase: Methanol:Water:Acetonitrile:Trimethylamine (65:20:15:0.2, v/v/v/v)

-

Detection: UV at 285 nm

-

Concentration Range: 40-240 µg/mL

A similar HPLC method with UV detection at 285 nm has been described for the determination of Tropisetron in human plasma, with a lower limit of quantification of 1 ng/mL.[21]

Radioligand Binding Assay for 5-HT3 Receptors

This is a representative protocol for a competitive binding assay to determine the affinity of a test compound for the 5-HT3 receptor, using a radiolabeled antagonist like [³H]granisetron.[22]

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor.

-

Radioligand: [³H]granisetron.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Incubate the cell membrane preparation with a fixed concentration of [³H]granisetron and varying concentrations of the competing ligand (e.g., Tropisetron).

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM Tropisetron).[23]

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation. In a study using human recombinant 5-HT3 receptors, Tropisetron showed a high affinity with a Ki value of 3 nM.

-

Conclusion

This compound (Tropisetron hydrochloride) is a well-characterized and effective 5-HT3 receptor antagonist with a long history of clinical use for the prevention of chemotherapy- and radiotherapy-induced nausea and vomiting. Its established mechanism of action, favorable safety profile, and simple dosing regimen make it a valuable therapeutic agent. Furthermore, its dual activity as an α7-nAChR partial agonist presents exciting opportunities for research into its potential neuroprotective, anti-inflammatory, and analgesic properties, making it a compound of continued interest for drug development professionals and researchers.

References

-

Patsnap Synapse. (2024, June 14). What is Tropisetron hydrochloride used for? Retrieved from [Link]

-

Clinical application of 5-HTa-3R antagonist tropisetron in chemotherapy patients. (n.d.). WJG. Retrieved from [Link]

-

El-Gindy, A., El-Zeany, B., & Awad, T. (2010, July 15). HPLC, TLC, and first-derivative spectrophotometry stability-indicating methods for the determination of tropisetron in the presence of its acid degradates. Journal of AOAC International. Retrieved from [Link]

-

PubChem. (n.d.). Tropisetron hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102532128A - Synthetic method of tropisetron and prepare method of hydrochloric acid tropisetron.

- Google Patents. (n.d.). CN102584815A - Method for preparing tropisetron hydrochloride on large scale.

-

Yu, L., Bao, L., & Guo, Y. (2007, February 1). Determination of tropisetron in human plasma by high performance liquid chromatographic method with UV detection and its application to a bioequivalence study. Journal of Chromatography B. Retrieved from [Link]

-

New Drug Approvals. (2014, January 1). TROPISETRON. Retrieved from [Link]

-

PubChem. (n.d.). Tropisetron. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Tropisetron. Retrieved from [Link]

-

ClinPGx. (n.d.). Tropisetron Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

-

Tatarczyk, T., & P-H, M. (2002, May 15). Simultaneous determination of ondansetron and tropisetron in human plasma using HPLC with UV detection. Journal of Chromatography B. Retrieved from [Link]

-

PubChem. (n.d.). Tropisetron. National Center for Biotechnology Information. Retrieved from [Link]

-

Medsafe. (n.d.). 1 PRODUCT NAME 2 QUALITATIVE AND QUANTITATIVE COMPOSITION 3 PHARMACEUTICAL FORM 4 CLINICAL PARTICULARS. Retrieved from [Link]

- Google Patents. (n.d.). CN110161149B - Method for detecting impurity a-tropine in tropisetron hydrochloride injection.

-

Wikipedia. (n.d.). 5-HT3 antagonist. Retrieved from [Link]

-

ResearchGate. (n.d.). Tropisetron. Retrieved from [Link]

-

Behrashi, M., et al. (2011, October 15). Tropisetron Versus Metoclopramide for the Treatment of Nausea and Vomiting in the Emergency Department: A Randomized, Double-Blinded, Clinical Trial. Emergency Medicine Journal. Retrieved from [Link]

-

Palmer, J. L., & Diem, E. (1991). The development of tropisetron in its clinical perspective. European Journal of Cancer. Retrieved from [Link]

-

Simpson, K., & Spencer, C. M. (2000, June 15). Tropisetron: an update of its use in the prevention of chemotherapy-induced nausea and vomiting. Drugs. Retrieved from [Link]

-

Mühlemann, M., et al. (2014, November 22). Characterizing new fluorescent tools for studying 5-HT3 receptor pharmacology. Neuropharmacology. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of tropisetron and receptor binding to 5-HT 3 and α.... Retrieved from [Link]

-

K, I., et al. (2011, December 15). Experimental examination of anti-inflammatory effects of a 5-HT3 receptor antagonist, tropisetron, and concomitant effects on autonomic nervous function in a rat sepsis model. International Immunopharmacology. Retrieved from [Link]

-

MDPI. (2021, November 2). Tapping into 5-HT3 Receptors to Modify Metabolic and Immune Responses. Retrieved from [Link]

Sources

- 1. What is Tropisetron hydrochloride used for? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 4. Tropisetron - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tropisetron | C17H20N2O2 | CID 656665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. wjgnet.com [wjgnet.com]

- 8. medkoo.com [medkoo.com]

- 9. labproinc.com [labproinc.com]

- 10. Tropisetron hydrochloride | C17H21ClN2O2 | CID 656664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tropisetron Hydrochloride | 105826-92-4 | TCI AMERICA [tcichemicals.com]

- 12. CN102532128A - Synthetic method of tropisetron and prepare method of hydrochloric acid tropisetron - Google Patents [patents.google.com]

- 13. CN102584815A - Method for preparing tropisetron hydrochloride on large scale - Google Patents [patents.google.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. Tropisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Tropisetron: an update of its use in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Experimental examination of anti-inflammatory effects of a 5-HT3 receptor antagonist, tropisetron, and concomitant effects on autonomic nervous function in a rat sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HPLC, TLC, and first-derivative spectrophotometry stability-indicating methods for the determination of tropisetron in the presence of its acid degradates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of tropisetron in human plasma by high performance liquid chromatographic method with UV detection and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. muehlemann.dcbp.unibe.ch [muehlemann.dcbp.unibe.ch]

Methodological & Application

3-Tropanylindole-3-carboxylate monohydrochloride solubility in water vs DMSO

Application Note: Solubilization and Handling of 3-Tropanylindole-3-carboxylate Monohydrochloride

Common Name: Tropisetron Hydrochloride (ICS 205-930) CAS Number: 105826-92-4 Molecular Weight: 320.81 g/mol [1][2]

Part 1: Executive Summary & Solubility Profile

This compound (Tropisetron HCl) is a potent, selective 5-HT3 receptor antagonist and

Solubility Comparison Table

| Solvent | Max Solubility (mM) | Max Solubility (mg/mL) | Stability Profile | Recommended Use |

| Water (Deionized) | ~100 mM | ~32 mg/mL | Low (<24 hours).[2] Prone to hydrolysis/oxidation. | Immediate in vivo injection or acute in vitro assays. |

| DMSO (Anhydrous) | ~50 mM | ~16 mg/mL | High (Months at -20°C). | Long-term storage; Stock solutions for in vitro screening. |

| PBS (pH 7.2) | ~30 mM | ~10 mg/mL | Low . Ionic strength reduces saturation limit. | Working solution for immediate biological application. |

| Ethanol | ~5-10 mM | ~1.6 - 3.2 mg/mL | Moderate .[2] Poor solubility limits utility. | Not recommended for high-concentration stocks.[3] |

Expert Insight: Do not confuse the solubility limit with the working limit. While you can force ~100 mM in water, the solution becomes viscous and difficult to filter-sterilize. A practical working stock of 10-25 mM is safer and easier to handle.

Part 2: Solubilization Protocols

Protocol A: Preparation of Long-Term Storage Stock (DMSO)

Purpose: To create a stable master stock for in vitro assays (e.g., cell culture, receptor binding).

Materials:

-

Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Grade: Cell Culture/HPLC)

-

Amber glass vials (Borosilicate) with Teflon-lined caps[2]

Methodology:

-

Calculation: Calculate the mass required for a 25 mM stock.

-

Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) ÷ 1000

-

Example: To make 10 mL of 25 mM stock:

mg.

-

-

Weighing: Weigh the solid rapidly. The HCl salt is hygroscopic; prolonged exposure to air will alter the actual weight due to water uptake.

-

Dissolution: Add the calculated volume of Anhydrous DMSO.

-

Critical Step: Vortex vigorously for 30-60 seconds. If particles persist, warm the vial to 37°C for 2 minutes. Sonicate only if absolutely necessary (limit to 30s to avoid heat degradation).

-

-

Aliquot & Store: Divide the master stock into small aliquots (e.g., 50

L or 100-

Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Protocol B: Preparation of Aqueous Working Solution (Fresh)

Purpose: For in vivo administration or immediate in vitro use where DMSO is contraindicated.

Methodology:

-

Solvent Choice: Use degassed, deionized water or Saline (0.9% NaCl).

-

Note: Solubility in Saline/PBS is lower (~10 mg/mL) than in pure water due to the "Salting Out" effect.

-

-

Dissolution: Add solvent to the solid. Vortex immediately.

-

Sterilization: Pass the solution through a 0.22

m PVDF or PES syringe filter .-

Warning: Nylon filters may bind indole derivatives; avoid them if possible.

-

-

Usage Window: Use within 4-6 hours of preparation. Do not store aqueous solutions overnight, as the ester linkage is susceptible to hydrolysis at neutral/basic pH.[2]

Part 3: Experimental Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection and the dilution workflow to ensure compound stability and experimental validity.

Figure 1: Workflow for solvent selection based on experimental application.[2] Green nodes indicate the final experimental state.

Part 4: Application Notes & Troubleshooting

Preventing Precipitation in Cell Culture

When diluting a DMSO stock (e.g., 50 mM) directly into aqueous culture media, a "solubility shock" can occur, causing the compound to crash out as a fine precipitate.[2]

-

The "Intermediate Step" Protocol:

-

Prepare the Master Stock (50 mM in DMSO).

-

Create a 100x Working Stock by diluting the Master Stock into a compatible buffer or media with vigorous vortexing.

-

Add the 100x Working Stock to the final cell culture well.

-

-

Why this works: It allows the compound to solvate in a larger volume before facing the full ionic strength of the final media.

pH Sensitivity

The "indole-3-carboxylate" ester moiety is chemically sensitive.[2]

-

Acidic pH (pH 4-6): The solution is relatively stable.

-

Basic pH (pH > 8): Rapid hydrolysis occurs, breaking the molecule into indole-3-carboxylic acid and tropine.[2]

-

Actionable Advice: If using PBS, ensure the pH is strictly 7.2–7.[2]4. Avoid carbonate buffers (pH ~9).

In Vivo Formulation Strategy

For animal studies requiring doses > 5 mg/kg:

-

Dissolve Tropisetron HCl in sterile saline (0.9%) .

-

If the concentration exceeds 10 mg/mL, mild heating (40°C) can aid dissolution.

-

Self-Validation: Inspect the solution against a light source. It must be perfectly clear. Any cloudiness indicates the free base is precipitating or the salt has not fully dissociated.

References

-

PubChem. (n.d.). Tropisetron Hydrochloride Compound Summary (CID 656664). National Library of Medicine. Retrieved from [Link]

Sources

- 1. Tropisetron hydrochloride, 5-HT3 antagonist (CAS 105826-92-4) | Abcam [abcam.com]

- 2. CN102532128A - Synthetic method of tropisetron and prepare method of hydrochloric acid tropisetron - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

in vivo dosing protocol for 3-Tropanylindole-3-carboxylate monohydrochloride in mice

Abstract & Core Directive

This guide outlines the standardized protocol for the preparation and administration of Tropisetron Hydrochloride (ICS 205-930) in murine models. Unlike generic dosing guides, this protocol distinguishes between the compound's dual mechanisms of action—5-HT3 receptor antagonism and

Key Operational Insight: The dose-response curve for Tropisetron is often non-linear (bell-shaped), particularly for cognitive endpoints. Researchers must select doses based on the specific receptor target: low doses (0.1–1.0 mg/kg) for

Compound Profile & Mechanism of Action[1]

Chemical Identity[2][3][4]

-

IUPAC Name: (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate hydrochloride

-

Molecular Weight: 320.8 g/mol (Salt); ~284.4 g/mol (Free Base)

-

Solubility: Highly soluble in water (~30 mg/mL) and saline.

Mechanistic Duality

Tropisetron is unique among setrons due to its high affinity for the

-

5-HT3 Antagonism: Blocks serotonin binding, modulating gut motility and emesis.

- 7 nAChR Agonism: Acts as a partial agonist, enhancing cholinergic signaling involved in sensory gating and memory.

Visualization: Dual Signaling Pathway

The following diagram illustrates the divergent downstream effects based on receptor engagement.

Figure 1: Dual mechanism of action. Note that

Dose Selection Strategy

Selecting the correct dose is the single most critical step. Tropisetron exhibits a hormetic (inverted U-shaped) dose-response in cognitive tasks.

| Target Phenotype | Recommended Dose (i.p.) | Rationale | Key Reference |

| Cognitive Deficits (e.g., Schizophrenia models) | 0.1 – 1.0 mg/kg | Activates | [Callahan et al., 2017] |

| Sensory Gating (P20/N40 suppression) | 1.0 mg/kg | Restores inhibition in DBA/2 mice via | [InvivoChem Data] |

| Anti-Inflammatory / Oncology | 5.0 – 10.0 mg/kg | Requires higher systemic concentration to modulate cytokine release (e.g., TNF- | [BenchChem Protocols] |

| Metabolic / Obesity | 0.2 mg/kg (p.o.) | Chronic low-dose oral treatment blocks glucose-induced weight gain. | [ResearchGate, 2009] |

Critical Note: Doses listed are for the Hydrochloride Salt . If using Free Base, multiply the dose by 0.88 to achieve equivalent molarity.

Preparation Protocol (Self-Validating System)

Objective: Prepare a 1.0 mg/kg dosing solution for a cohort of 25g mice using a standard 10 mL/kg injection volume.

Materials

-

Tropisetron HCl (Solid, stored at -20°C).[1]

-

Vehicle: Sterile 0.9% Saline (NaCl).[2] Note: PBS is acceptable, but Saline is preferred for i.p.[4] stability.

-

0.22 µm Syringe Filter (PES or PVDF).

-

Sterile amber glass vials (Tropisetron is light-sensitive).

Calculation Logic[7]

-

Target Dose: 1.0 mg/kg.

-

Dosing Volume: 10 mL/kg (Standard for mice).

-

Required Concentration:

Step-by-Step Workflow

-

Equilibration: Allow the Tropisetron HCl vial to warm to room temperature (approx. 15 mins) before opening to prevent moisture condensation.

-

Weighing: Weigh 2.0 mg of Tropisetron HCl.

-

Dissolution: Add 20.0 mL of Sterile 0.9% Saline. Vortex for 30 seconds. The solution should be clear and colorless.

-

Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile amber vial.

-

Validation Check: Inspect for particulates. Verify pH is near neutral (6.5–7.5).

-

Storage: Use immediately. If necessary, store at 4°C for max 24 hours. Discard after 24 hours.

Experimental Administration Workflow

Route: Intraperitoneal (i.p.) Injection

Preferred for acute behavioral studies due to rapid absorption (Tmax ~15-30 min).

-

Timing: Administer 30–45 minutes prior to the behavioral test (e.g., Novel Object Recognition, Prepulse Inhibition).

-

Restraint: Scruff the mouse firmly to expose the lower right quadrant of the abdomen.

-

Injection:

-

Tilt the mouse head-down (Trendelenburg position) to shift viscera.

-

Insert a 27G needle at a 30° angle.

-

Aspirate slightly to ensure no bladder/gut puncture (fluid should not be drawn).

-

Inject smoothly.

-

-

Recovery: Return mouse to home cage and monitor for 5 minutes.

Visualization: Workflow Decision Tree

Figure 2: Decision tree for dose and concentration selection based on experimental endpoint.

Safety & Validation

Pharmacokinetics (Mouse)[8]

-

Half-life (

): ~2–4 hours. -

Bioavailability: High (>90% i.p.).

-

Metabolism: Hepatic (analogous to human CYP2D6).

Controls for Validity

To prove the observed effect is mechanism-specific, include the following control groups:

-

Vehicle Control: Saline i.p. (Essential to rule out injection stress).

-

Antagonist Control (Optional):

-

To confirm

7 nAChR mediation: Pre-treat with Methyllycaconitine (MLA) (1–3 mg/kg i.p.) 15 mins before Tropisetron. If Tropisetron's effect is blocked, the mechanism is confirmed. -

To confirm 5-HT3 mediation: Compare with Ondansetron (0.1–1 mg/kg).

-

Toxicity Monitoring

Tropisetron is well-tolerated.

-

Signs of Overdose: Sedation, ataxia (rare at <10 mg/kg).

-

Chronic Dosing: If dosing daily for >7 days, rotate injection sites to prevent peritoneal irritation.

References

-

Callahan, P. M., et al. (2017). Tropisetron sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals.[5][6] Neuropharmacology.

-

BenchChem. Application Notes and Protocols for Tropisetron Administration in Animal Models.

-

InvivoChem. Tropisetron (SDZ-ICS-930) Data Sheet.

-

Cayman Chemical. Tropisetron (hydrochloride) Product Information.

-

Tocris Bioscience. Tropisetron hydrochloride Technical Data.

-

ResearchGate (2009). Treatment with the 5-HT3 antagonist tropisetron modulates glucose-induced obesity in mice.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]

- 4. researchgate.net [researchgate.net]

- 5. Tropisetron sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]

synthesis of 3-Tropanylindole-3-carboxylate monohydrochloride from tropine

Application Note: Scalable Synthesis of 3-Tropanylindole-3-carboxylate Monohydrochloride (Tropisetron Analog)

Abstract & Scientific Context

This guide details the synthesis of This compound , pharmacologically known as Tropisetron (ICS 205-930). This compound is a potent, selective 5-HT3 receptor antagonist used primarily as an antiemetic.[1]

The Synthetic Challenge:

The primary difficulty in this synthesis lies in the steric hindrance of the tropane ring system (specifically the 3

Strategic Approach: To ensure high yield and purity, this protocol utilizes an Acyl Chloride Activation Strategy rather than direct Fischer esterification. Direct esterification often requires high temperatures that degrade the indole moiety. We will employ Oxalyl Chloride with catalytic DMF to generate the acid chloride under mild conditions, followed by nucleophilic attack by the sodium alkoxide of tropine . This method minimizes thermal stress and maximizes conversion.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the disconnection strategy. We disconnect the ester linkage to reveal the two key building blocks: the activated indole species and the nucleophilic tropane alcohol.

Caption: Retrosynthetic breakdown of Tropisetron showing the convergence of the activated indole and tropine alkoxide.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade |

| Indole-3-carboxylic acid | Substrate | >98% |

| Tropine (3 | Substrate | >99% (endo-isomer) |

| Oxalyl Chloride | Chlorinating Agent | 2.0 M in DCM |

| DMF (N,N-Dimethylformamide) | Catalyst | Anhydrous |

| Sodium Hydride (NaH) | Base | 60% dispersion in oil |

| THF (Tetrahydrofuran) | Solvent | Anhydrous, inhibitor-free |

| Dichloromethane (DCM) | Solvent | Anhydrous |

| HCl in Diethyl Ether | Salt Former | 2.0 M |

Phase 1: Activation (Synthesis of Indole-3-carbonyl chloride)

Rationale: Thionyl chloride (

-

Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under nitrogen flow.

-

Solubilization: Charge the flask with Indole-3-carboxylic acid (5.0 g, 31.0 mmol) and anhydrous DCM (50 mL) . The acid may not dissolve completely; this is normal.

-

Catalysis: Add DMF (5 drops) . This acts as a Vilsmeier-Haack type catalyst to facilitate chloride transfer.

-

Chlorination: Cool the suspension to 0°C. Add Oxalyl Chloride (3.5 mL, 40.3 mmol) dropwise over 20 minutes.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. The suspension should clarify as the acid chloride forms.

-

Checkpoint: If solids persist after 3 hours, add an additional 0.5 mL Oxalyl chloride.

-

-

Isolation: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent and excess oxalyl chloride. Re-dissolve the yellow residue in anhydrous THF (20 mL) . Keep under nitrogen.

Phase 2: Nucleophile Preparation (Tropine Alkoxide)

Rationale: Tropine is a bulky secondary alcohol. Using a strong base (NaH) to pre-form the alkoxide increases nucleophilicity significantly compared to using weak bases like Triethylamine.

-

Setup: In a separate flame-dried 100 mL RBF, suspend Sodium Hydride (60% in oil, 1.5 g, 37.2 mmol) in anhydrous THF (30 mL) .

-

Addition: Dissolve Tropine (4.4 g, 31.0 mmol) in THF (20 mL) . Add this solution dropwise to the NaH suspension at 0°C.

-

Activation: Stir at RT for 45 minutes until hydrogen evolution ceases. The solution will turn slightly cloudy/opaque.

Phase 3: Coupling (Esterification)

-

Coupling: Cool the Indole-3-carbonyl chloride solution (from Phase 1) to 0°C.

-

Addition: Cannulate (transfer via double-ended needle) the Tropine Alkoxide solution (from Phase 2) into the acid chloride solution slowly over 30 minutes.

-

Exothermic Control: Maintain internal temperature < 10°C.[2]

-

-

Completion: Allow to warm to RT and stir for 12 hours.

-

Quench: Carefully add Water (5 mL) to quench unreacted acid chloride/alkoxide.

-

Workup:

-

Dilute with EtOAc (100 mL).

-

Wash with Sat.

(2 x 50 mL) to remove unreacted acid. -

Wash with Brine (50 mL).

-

Dry over

, filter, and concentrate to yield the crude free base (yellowish oil/solid).

-

Phase 4: Salt Formation (The Hydrochloride)[5]

-

Dissolution: Dissolve the crude free base in a minimal amount of Ethanol (approx. 15 mL) .

-

Precipitation: Cool to 0°C. Add 2M HCl in Diethyl Ether (1.1 equivalents) dropwise.

-

Crystallization: A white precipitate should form immediately. Stir for 30 minutes.

-

Filtration: Filter the solid, wash with cold Diethyl Ether, and dry under high vacuum.

Process Workflow Diagram

This workflow visualizes the critical decision points and flow of the experiment.

Caption: Step-by-step experimental workflow with critical visual checkpoint for acid chloride formation.

Quality Control & Validation Data

To ensure the integrity of the synthesized compound, compare your analytical data against these standard values.

1. Proton NMR (

-

Indole Region:

11.8 (s, 1H, NH), 8.1-8.2 (m, 1H), 8.0 (s, 1H, C2-H), 7.4-7.5 (m, 1H), 7.1-7.2 (m, 2H). -

Tropane Region:

5.1-5.2 (t, 1H, C3-H, endo configuration), 3.8 (br s, 2H, Bridgehead), 2.7 (s, 3H, N-CH -

Note: The shift of the C3-H at ~5.1 ppm confirms esterification.

2. Mass Spectrometry (ESI-MS):

-

Calculated Mass (Free Base): 284.35 g/mol

-

Observed [M+H]

: 285.2 m/z

3. Melting Point:

-

Literature Value: 283-285°C (decomposition) for the HCl salt.

References

-

Richardson, B. P., et al. (1985). "ICS 205-930, a selective 5-hydroxytryptamine receptor antagonist."[1] Nature. Link

-

Sandoz Patent. (1988). "Indole-3-carboxylic acid esters and amides." US Patent 4789673. Link

-

BenchChem Protocols. (2025). "General procedures for Indole-3-carboxamide and ester derivatives." Link

-

Organic Chemistry Portal. (2023). "Fischer Esterification and Steglich Esterification Mechanisms." Link

Sources

- 1. Tropisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3--carbinol - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

handling and storage requirements for 3-Tropanylindole-3-carboxylate monohydrochloride

Application Note: Handling, Storage, and Optimization Protocols for 3-Tropanylindole-3-carboxylate monohydrochloride (Tropisetron HCl)

Executive Summary

This compound, widely recognized as Tropisetron Hydrochloride (ICS 205-930), is a potent, selective 5-HT

This guide moves beyond basic MSDS data to provide a self-validating framework for maintaining compound integrity from receipt to assay.

Physicochemical Profile & Technical Specifications

| Property | Specification | Critical Note |

| Common Name | Tropisetron Hydrochloride | Also known as ICS 205-930 |

| CAS Number | 105826-92-4 | Verify against CoA upon receipt |

| Molecular Formula | C | Salt form affects MW calculations |

| Molecular Weight | 320.81 g/mol | Use this value for Molarity calculations |

| Solubility (Water) | ~30 mg/mL (approx. 100 mM) | Warning: Saturation point. Working limit recommended at <10 mM. |

| Solubility (DMSO) | ~16-30 mg/mL | Preferred for high-concentration stocks (>10 mM). |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation. |

Storage & Stability Architecture

The stability of Tropisetron HCl is governed by three vectors: Hygroscopicity, Photostability, and Thermal Degradation.

A. Solid State Storage

-

Temperature: Store at -20°C for long-term stability (up to 4 years). Storage at 4°C is acceptable for short durations (<1 month) but increases risk of moisture ingress.

-

Desiccation: The hydrochloride salt is hygroscopic. Vials must be stored within a secondary container containing active desiccant (e.g., silica gel or Drierite).

-

Light Protection: The indole ring is photosensitive. Store in amber glass vials or wrap clear vials in aluminum foil.

B. Solution Stability

-

Aqueous Solutions: Highly unstable. Hydrolysis occurs rapidly at non-neutral pH. Do not store aqueous solutions for more than 24 hours. Prepare fresh.

-

DMSO Stocks: Stable at -20°C for up to 1 month and -80°C for up to 6 months.

-

Freeze-Thaw Cycles: Limit to a maximum of 3 cycles . Aliquoting is mandatory (See Protocol 1).

Visualizing the Compound Lifecycle

The following diagram illustrates the critical decision nodes for handling Tropisetron HCl to prevent degradation.

Figure 1: Critical decision pathway for Tropisetron HCl handling.[4] Note the divergence based on solvent choice.

Detailed Protocols

Protocol 1: Preparation of Master Stock Solution (10 mM)

Rationale: Preparing a 10 mM stock allows for easy dilution to nanomolar working concentrations (IC

Materials:

-

Tropisetron HCl solid[1]

-

Sterile DMSO (ACS Grade,

99.9%) -

Amber glass HPLC vials (2 mL)

-

Analytical Balance (Precision 0.01 mg)

Procedure:

-

Equilibration: Remove the product vial from -20°C storage. Wait 30 minutes before opening to allow it to reach room temperature.

-

Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic salt, ruining the remaining solid.

-

-

Weighing: Weigh approximately 3.21 mg of Tropisetron HCl.

-

Calculation:

.

-

-

Dissolution: Add 1.0 mL of sterile DMSO. Vortex for 30 seconds.[5]

-

Validation: Inspect visually.[6] The solution must be completely clear. If particles persist, sonicate for 5 minutes at room temperature.

-

-

Aliquoting: Immediately dispense 50

L aliquots into amber vials. -

Storage: Label as "10 mM Tropisetron - DMSO". Store at -80°C.

Protocol 2: In Vitro Dilution (Cell Culture)

Rationale: Tropisetron is toxic to cells at high concentrations, and DMSO is cytotoxic above 0.5%. This protocol ensures the final DMSO concentration is <0.1%.[4]

Workflow Diagram:

Figure 2: Two-step serial dilution strategy to minimize DMSO shock to cells.

Step-by-Step:

-

Thaw one 50

L aliquot of 10 mM stock. -

Intermediate Step: Add 10

L of stock to 990-

Result: 100

M concentration, 1% DMSO.

-

-

Working Solution: Dilute the Intermediate 1:1000 or as required for the IC

curve (typically 0.1 nM – 1-

Example: To get 100 nM, add 10

L of Intermediate to 9.99 mL of media. -

Final DMSO: 0.001% (Negligible cytotoxicity).

-

Safety & Handling (E-E-A-T)

-

Toxicity: Tropisetron HCl is classified as Toxic if swallowed (H301) .[2][3][7]

-

Mechanism: High affinity binding to systemic 5-HT

receptors can cause gastrointestinal and neurological disturbances.

-

-

PPE Requirements: Nitrile gloves (double gloving recommended for stock prep), safety goggles, and a lab coat.

-

Containment: All weighing of the solid powder must be performed inside a certified chemical fume hood to prevent inhalation of dust.

-

Waste Disposal: Dispose of as hazardous chemical waste. Do not pour down the drain.

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Yellowing of Solid | Oxidation due to light/air exposure. | Discard. Ensure future storage is in amber vials with desiccant. |

| Precipitation in Media | Concentration exceeds solubility limit or "shock" dilution. | Do not exceed 100 |

| Inconsistent IC | Freeze-thaw degradation. | Use single-use aliquots. Never refreeze a thawed aliquot. |

References

-

PubChem. Compound Summary: Tropisetron Hydrochloride. National Library of Medicine. Available at: [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. documents.tocris.com [documents.tocris.com]

- 4. emulatebio.com [emulatebio.com]

- 5. medsafe.govt.nz [medsafe.govt.nz]

- 6. 3-Tropanylindole-3-carboxylate methiodide | C18H23IN2O2 | CID 11957728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

Troubleshooting & Optimization

stability of 3-Tropanylindole-3-carboxylate monohydrochloride at room temperature

This guide functions as a specialized technical support center for 3-Tropanylindole-3-carboxylate monohydrochloride , widely known in pharmaceutical research as Tropisetron Hydrochloride .

The following content is structured to address stability concerns, troubleshooting, and experimental validation directly.

Compound Identity Verification:

-

Chemical Name: this compound[8]

-

Molecular Formula:

[6][8][9] -

Primary Mechanism: Selective 5-HT

receptor antagonist.[8][9]

Part 1: Core Stability Profile (Room Temperature Focus)

Executive Summary: Is it stable at Room Temperature (RT)?

Yes, but with strict temporal limits.

While the compound exhibits robust stability during shipping and short-term handling at ambient temperatures (

Detailed Stability Matrix

| State | Condition | Stability Duration | Recommendation |

| Solid (Lyophilized) | Ambient ( | < 30 Days | Acceptable for shipping/transit. Move to |

| Solid (Lyophilized) | Long-term Storage | Must store at | |

| Solution (Undiluted) | Ambient ( | ~15 Days | Stable in polypropylene syringes (protected from light). |

| Solution (Diluted) | Ambient ( | 24 Hours | Diluted in saline/dextrose. Use immediately or discard. |

| Solution (Frozen) | Freezer ( | 3 Months | Best practice for stock solutions. Avoid freeze-thaw cycles. |

Critical Mechanistic Insight: The primary degradation pathway at room temperature is ester hydrolysis , driven by moisture uptake (hygroscopicity) and catalyzed by light. The ester linkage between the indole and tropane rings cleaves, rendering the molecule inactive.

Part 2: Troubleshooting & FAQs

Q1: "I accidentally left the solid vial on the benchtop over the weekend. Is it ruined?"

Verdict: Likely Safe. Reasoning: Tropisetron HCl in solid form is relatively stable against thermal degradation for short periods (up to 1 month) at ambient temperature. Action Plan:

-

Inspect physical appearance (should be white to off-white crystalline powder).

-

If the powder appears clumped or sticky, it has absorbed moisture (hygroscopic).

-

Validation: Perform a simple solubility check. If it dissolves clear in water/saline without turbidity, it is likely usable for non-critical range-finding experiments. For GLP/GMP work, discard.

Q2: "My stock solution has turned a faint yellow. Can I use it?"

Verdict: Proceed with Caution / Discard for Sensitive Assays.

Reasoning: Yellowing indicates photo-oxidation or N-oxide formation. While the parent compound might still be present in high concentrations (>90%), the oxidation byproducts can interfere with sensitive receptor binding assays (

-

For Cell Culture: Discard. Oxidation products can be cytotoxic.

-

For HPLC Standards: Run a blank subtraction to ensure the impurity doesn't co-elute with your target.

Q3: "I see two new peaks in my HPLC chromatogram after storage."

Verdict: Hydrolysis has occurred. Reasoning: The ester bond is the "weak link." The two peaks are almost certainly the cleavage products: Indole-3-carboxylic acid and Tropine . Action Plan:

-

Compare retention times with the degradation pathway diagram below.

-

If the sum of the impurity areas > 5%, repurify or discard the batch.

Part 3: Visualizations & Pathways

Figure 1: Degradation Pathway (Hydrolysis)

This diagram illustrates the breakdown of Tropisetron HCl when exposed to moisture/heat, leading to the two primary impurities you will observe in HPLC.

Caption: Primary hydrolysis pathway of Tropisetron HCl. Note that Tropine lacks a strong chromophore and may be invisible on standard UV-HPLC without derivatization.

Figure 2: Stability Decision Tree

Use this workflow to determine the usability of your compound after temperature excursions.

Caption: Decision logic for assessing Tropisetron HCl integrity after room temperature exposure.

Part 4: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

To verify the purity of your specific batch, use this validated isocratic method capable of separating the parent compound from its hydrolytic impurities.

Reagents:

-

Mobile Phase A: Phosphate Buffer (pH 3.5)

-

Mobile Phase B: Acetonitrile (ACN)

Instrument Parameters:

| Parameter | Setting |

|---|

| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

Expected Results:

-

Tropisetron Retention: ~6–8 minutes.

-

Indole-3-carboxylic acid (Impurity B): ~3–4 minutes (More polar).

-

Tropine (Impurity A): Not detected at 280 nm (requires refractive index detector or MS).

Protocol B: Optimal Reconstitution & Storage

-

Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation (water acts as a catalyst for degradation).

-

Solvent: Dissolve in anhydrous DMSO or Water for Injection (WFI) .

-

Note: DMSO stock solutions are more stable against hydrolysis than aqueous solutions.

-

-

Aliquot: Immediately divide into single-use aliquots (e.g., 50

L). -

Freeze: Store at

or

References

-

ASHP Injectable Drug Information. Tropisetron Hydrochloride Monograph.[7] American Society of Health-System Pharmacists. Link

-

Cayman Chemical. Tropisetron (hydrochloride) Product Information & Stability Data. Cayman Chemical Technical Data Sheet. Link

-

Brigas, F., et al. (1998).[11] Compatibility of tropisetron with glass and plastics.[7][11] Stability under different storage conditions. Journal of Pharmacy and Pharmacology, 50(4), 407-411.[11] Link

-

Pinguet, F., et al. (1996). Stability of refrigerated and frozen solutions of tropisetron in either polyvinylchloride or polyolefin infusion bags.[12] Journal of Clinical Pharmacy and Therapeutics. Link

-

PubChem. Tropisetron hydrochloride (Compound Summary). National Library of Medicine. Link

Sources

- 1. CN110161149B - Method for detecting impurity a-tropine in tropisetron hydrochloride injection - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. veeprho.com [veeprho.com]

- 6. Products [chemicea.com]

- 7. publications.ashp.org [publications.ashp.org]

- 8. chemimpex.com [chemimpex.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 3-Tropanyl-indole-3-carboxylate hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 11. Compatibility of tropisetron with glass and plastics. Stability under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]